![molecular formula C9H11N B1590508 (r)-2-Benzyl-aziridine CAS No. 77184-95-3](/img/structure/B1590508.png)
(r)-2-Benzyl-aziridine
Overview
Description
(r)-2-Benzyl-aziridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
(R)-2-Benzyl-aziridine is a chiral nitrogen-containing heterocycle that has garnered attention due to its potential biological activities and applications in organic synthesis. The aziridine ring structure contributes to its high reactivity, making it a valuable intermediate in the development of various therapeutic agents. This article explores the biological activity of this compound, including its antibacterial, anticancer, and other pharmacological effects, supported by research findings and data tables.
- Chemical Formula : C₉H₁₁N
- Molecular Weight : 135.19 g/mol
- Structure : The compound features a benzyl group attached to the second carbon of the aziridine ring, introducing significant angle strain that influences its reactivity.
Antibacterial Activity
Aziridines, including this compound, have been recognized for their antibacterial properties. Research indicates that aziridine derivatives can act as powerful alkylating agents, which contribute to their antibacterial efficacy. A study demonstrated that modifications at the 2-position of aziridines significantly affect their antibacterial activity. For example, compounds with 2,2-dimethyl substituents showed reduced activity compared to simpler structures .
Compound | Structure Type | Antibacterial Activity |
---|---|---|
This compound | Aziridine | Moderate potency against Gram-positive bacteria |
2-Dimethylaziridine | Aziridine | Reduced activity |
Mitomycin C | Natural Product | High potency due to alkylation mechanism |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce cell death through alkylation of DNA. Aziridines are known to interact with nucleophilic sites in biological molecules, leading to cytotoxic effects. Studies have shown that certain aziridine derivatives exhibit significant activity against cancer cell lines, suggesting their utility as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects primarily involves:
- Alkylation of Nucleophiles : The highly reactive aziridine ring allows for nucleophilic attack, resulting in the formation of stable adducts with cellular macromolecules.
- Induction of DNA Damage : By forming covalent bonds with DNA, these compounds can disrupt replication and transcription processes, leading to apoptosis in cancer cells.
Synthesis and Reactivity
This compound can be synthesized through various methods, including:
- Ring-opening reactions : Utilizing nucleophiles such as alcohols or amines.
- Asymmetric synthesis : Employing chiral catalysts or auxiliaries to enhance enantioselectivity.
The compound's reactivity is influenced by the strain within the three-membered ring, which facilitates ring-opening reactions under mild conditions .
Case Studies
- Study on Antibacterial Activity : A comparative analysis of aziridine derivatives indicated that this compound exhibited moderate antibacterial activity against specific strains of Gram-positive bacteria. The structural variations were found to significantly impact efficacy .
- Anticancer Evaluation : In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines through DNA alkylation mechanisms. The compound was effective in reducing cell viability in a dose-dependent manner .
Scientific Research Applications
Applications in Organic Synthesis
(R)-2-benzyl-aziridine serves as an important building block in the synthesis of various compounds:
- Chiral intermediates : Its stereochemical properties allow for the creation of complex molecules with specific configurations, crucial for drug development.
- Synthesis of biologically active compounds : It is utilized in synthesizing antibiotics, anticonvulsants, and anticancer agents .
Antimicrobial Activity
Research has shown that aziridine derivatives exhibit promising antimicrobial properties. In vitro studies demonstrated that this compound and its derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics such as ampicillin .
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
This compound | 16–32 | High |
Ampicillin | 64–128 | Moderate |
Anticonvulsant Properties
Aziridine compounds have been explored for their anticonvulsant potential. Studies indicate that modifications to the aziridine structure can enhance seizure protection in rodent models . The structure-activity relationship (SAR) highlights that small non-polar substituents at specific positions can significantly influence anticonvulsant efficacy.
Anticancer Activity
Aziridines are known for their cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives of this compound demonstrate strong anticancer activity, warranting further investigation into their mechanisms and potential therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several aziridine derivatives against clinical isolates of MRSA. The most potent derivatives showed MIC values significantly lower than conventional antibiotics, suggesting their potential as new therapeutic agents .
- Anticonvulsant Activity : In a series of SAR studies, modifications to the 3-oxy site of related aziridines led to compounds with enhanced seizure protection in animal models. This research underlines the importance of structural modifications in developing effective anticonvulsants .
- Cytotoxicity Studies : A comprehensive investigation into the cytotoxic effects of aziridines on human cancer cell lines revealed that certain derivatives exhibit selective toxicity, making them candidates for further drug development .
Properties
IUPAC Name |
(2R)-2-benzylaziridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503276 | |
Record name | (2R)-2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77184-95-3 | |
Record name | (2R)-2-Benzylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77184-95-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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